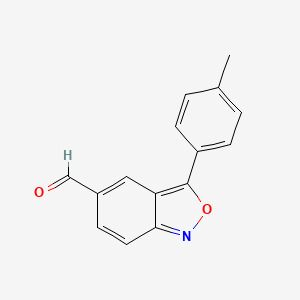

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde

Overview

Description

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is a heterocyclic aromatic compound that features a benzisoxazole core with a 4-methylphenyl substituent at the 3-position and an aldehyde group at the 5-position

Mechanism of Action

Target of Action

Similar compounds with benzophenone, indole, and benzimidazole moieties have been found to be important frameworks in the discovery of innovative drugs . These compounds have been used in the development of new antibacterial agents that have a mechanism of action different from traditional antibiotics .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes that inhibit the growth of bacteria . More research is needed to fully understand the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been found to affect various metabolic pathways

Pharmacokinetics

Similar compounds, such as mephedrone, have been studied for their pharmacokinetic properties . These studies could provide a basis for understanding the potential pharmacokinetics of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde.

Result of Action

Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes. One common method includes the reaction of 2-aminophenol with 4-methylbenzaldehyde under acidic conditions to form the benzisoxazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carboxylic acid.

Reduction: 3-(4-Methylphenyl)-2,1-benzisoxazole-5-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carboxylic acid: An oxidized derivative with a carboxylic acid group.

3-(4-Methylphenyl)-2,1-benzisoxazole-5-methanol: A reduced derivative with a primary alcohol group.

3-(4-Methylphenyl)-2,1-benzisoxazole: A simpler derivative without the aldehyde group.

Uniqueness

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is unique due to the presence of both the aldehyde group and the 4-methylphenyl substituent, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Biological Activity

3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, including its antimicrobial, anticancer, and neuroprotective effects, as well as its synthesis and applications in drug discovery.

- Molecular Formula : C15H11NO2

- Molecular Weight : 237.25 g/mol

- Structure : The compound features a benzisoxazole ring system with a carbaldehyde functional group, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

- Cyclization of 2-Aminophenol Derivatives : A common method includes reacting 2-aminophenol with 4-methylbenzaldehyde under acidic conditions (e.g., using acetic or sulfuric acid) to form the benzisoxazole ring .

- Industrial Methods : In industrial settings, continuous flow reactors and green chemistry principles are applied to optimize yield and minimize environmental impact.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzisoxazole compounds exhibit significant antimicrobial properties. For instance:

- Activity Against Bacterial Strains : Compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 6 |

| S. aureus | 8 |

| P. aeruginosa | 10 |

Anticancer Properties

The compound has been explored for its potential anticancer effects:

- Cell Line Studies : Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression .

Neuroprotective Effects

The neuroprotective properties of benzisoxazole derivatives are particularly noteworthy:

- PARP Inhibition : Compounds that inhibit poly(ADP-ribose) polymerase (PARP) can protect against neurodegeneration by preventing DNA damage following oxidative stress. This suggests that this compound may offer protective benefits in conditions like stroke and neurodegenerative diseases .

Case Studies

- Neuroprotection in Ischemia Models : In animal studies, benzisoxazole derivatives have shown promise in reducing neuronal death following ischemic events by modulating PARP activity .

- Anticancer Activity Screening : A series of synthesized benzisoxazole compounds were evaluated for anticancer activity against various human cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .

Properties

IUPAC Name |

3-(4-methylphenyl)-2,1-benzoxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-10-2-5-12(6-3-10)15-13-8-11(9-17)4-7-14(13)16-18-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCMMYWXXNCXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.